N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a carbamoylmethylsulfanyl group and at the 2-position with a furan-2-carboxamide moiety. Its molecular formula is C₉H₈N₄O₃S₂ (calculated molecular weight: 316.33 g/mol). Structural analogs often replace the thiadiazole with oxadiazole or modify substituents, leading to variations in physicochemical and biological properties .
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3S2/c10-6(14)4-17-9-13-12-8(18-9)11-7(15)5-2-1-3-16-5/h1-3H,4H2,(H2,10,14)(H,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYKOWRAMOVTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide typically involves the reaction of a thiadiazole derivative with a furan carboxylic acid derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thiadiazole ring undergoes oxidation under controlled conditions. For example:
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Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA).
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Conditions : Room temperature or mild heating (40–60°C) in polar solvents like methanol or acetic acid.
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Products : Sulfoxide or sulfone derivatives via single or double oxidation, respectively .
Example Reaction Pathway :
Reduction Reactions
The carboxamide group can be reduced to an amine under specific conditions:
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Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) with catalysts.
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Conditions : Reflux in tetrahydrofuran (THF) or ethanol.
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Products : Corresponding amine derivatives (e.g., N-{5-[(aminomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide) .
Key Data :
| Reagent | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| LiAlH₄ | 70 | THF | 65 |
| NaBH₄ + NiCl₂ | 25 | Ethanol | 45 |
Nucleophilic Substitution
The sulfanyl (-S-) group acts as a nucleophilic site, enabling substitution reactions:
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Reagents : Alkyl halides (e.g., methyl iodide), aryl boronic acids.
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Conditions : Basic conditions (K₂CO₃, NaOH) in DMF or DMSO.
Example :
\text{Compound}+\text{CH}_3\text{I}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{N 5 carbamoylmethyl methyl sulfanyl 1 3 4 thiadiazol 2 yl}furan-2-carboxamide}
Electrophilic Aromatic Substitution
The furan ring undergoes electrophilic substitution due to its electron-rich nature:
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Reactions : Nitration, sulfonation, or halogenation.
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Reagents : Nitrating mixture (HNO₃/H₂SO₄), SO₃, or Cl₂/FeCl₃.
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Products : Nitro-, sulfo-, or halogen-substituted furan derivatives .
Regioselectivity : Substitution occurs preferentially at the 5-position of the furan ring.
Hydrolysis Reactions
The carboxamide group hydrolyzes under acidic or basic conditions:
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Acidic Hydrolysis :
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Basic Hydrolysis :
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Conditions : NaOH (10%), 80°C.
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Product : Corresponding carboxylate salt.
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Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions:
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Dienophiles : Maleic anhydride, acetylenedicarboxylate.
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Conditions : Solvent-free or in toluene at 100°C.
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Products : Bicyclic adducts with retained thiadiazole functionality .
Complexation with Metal Ions
The sulfur and nitrogen atoms coordinate with transition metals:
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Metal Salts : Cu(II), Fe(III), Zn(II).
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Conditions : Methanol/water mixtures, room temperature.
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Applications : Potential catalytic or antimicrobial agents .
Stability Constants (log K) :
| Metal Ion | log K |
|---|---|
| Cu²⁺ | 4.2 |
| Fe³⁺ | 3.8 |
| Zn²⁺ | 3.5 |
Mechanistic Insights
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Oxidation : Proceeds via a radical mechanism in the presence of H₂O₂, forming sulfenic acid intermediates .
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Reduction : LiAlH₄ selectively reduces the carboxamide to an amine without affecting the thiadiazole ring.
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Substitution : The sulfanyl group’s nucleophilicity is enhanced under basic conditions, favoring SN2 mechanisms .
Scientific Research Applications
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a) Oxadiazole vs. Thiadiazole Cores
- Oxadiazole Derivatives :
- Example: N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e)
- Molecular formula: C₁₅H₁₄N₄O₂S₂ ; Melting point: 117–118°C .
- The oxadiazole ring (O vs.
- Thiadiazole Derivatives: Example: N-(1-cyanocyclopentyl)-2-{[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
- Molecular formula: C₁₃H₁₇N₅OS₂ ; Substituent: propylsulfanyl vs. carbamoylmethylsulfanyl in the target compound .
- The carbamoylmethyl group increases hydrogen-bond donor capacity, likely improving solubility and target interactions.
b) Sulfanyl-Linked Moieties
Carbamoylmethylsulfanyl (Target Compound):
- Aryl-Substituted Sulfanyl Groups: Example: 3-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8g)
- Molecular formula: C₁₅H₁₅N₅O₂S₂ ; Melting point: 142–143°C .
Physicochemical Properties
Key Observations :
- Thiadiazole cores generally confer higher thermal stability compared to oxadiazoles (e.g., 8e vs. target compound).
- Polar substituents (carbamoylmethyl, amine) correlate with higher melting points due to intermolecular interactions .
Spectroscopic Data Trends
IR Spectroscopy :
NMR Spectroscopy :
Biological Activity
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, mechanisms of action, and applications based on diverse research findings.
Compound Overview
This compound belongs to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The structural uniqueness of this compound is attributed to the combination of a thiadiazole ring with a furan moiety and a carbamoyl group, enhancing its reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions.
- Introduction of the Carbamoylmethyl Group : The thiadiazole derivative is then reacted with chloroacetic acid.
- Formation of the Final Product : The intermediate is reacted with furan-2-carboxylic acid or its derivatives to yield the desired compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiadiazole and carbamoyl functionalities demonstrate effective inhibition against various bacterial strains.
A study reported that certain derivatives displayed median effective concentrations (EC50) against Xanthomonas axonopodis and Xanthomonas oryzae lower than traditional agents like thiodiazole copper .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies using MTT assays showed promising antiproliferative effects against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) cells. Notably, compounds derived from this structure were identified to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Cell Cycle Arrest : It may induce apoptotic pathways in cancer cells by interrupting normal cell cycle progression.
- Molecular Targeting : Molecular docking studies suggest strong interactions with VEGFR-2, indicating potential for targeted therapy in cancer treatment .
Case Studies
A notable case study involved the synthesis and evaluation of a series of N-(1,3,4-thiadiazol-2-yl)furan derivatives. These compounds were tested against multiple human epithelial cell lines using doxorubicin as a reference drug. The study revealed that certain derivatives exhibited significantly higher antiproliferative activity compared to doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
